molecular formula C20H27N5O3 B5529581 3-{5-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}-N-isopropylpropanamide

3-{5-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}-N-isopropylpropanamide

Cat. No. B5529581
M. Wt: 385.5 g/mol
InChI Key: DCMVYLAUAWKPRU-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals with a pyrazolo[1,5-a]pyrazine core, a structure that is notable for its potential biological activities and chemical properties. The interest in such compounds usually lies in their versatile applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of related pyrazolo-pyridine compounds involves one-pot, three-component reactions, utilizing catalysts like p-toluenesulfonic acid or Et(3)N in solvents such as ethanol or water to achieve high yields (Rahmati, 2010; Rahmati, Tahmineh Kenarkoohi, H. Khavasi, 2012).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically requires techniques like X-ray crystallography, NMR spectroscopy, and computational methods. These techniques help elucidate the conformation, stereochemistry, and electronic structure of the molecule, which are crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving pyrazolo-pyridine derivatives can include nitrene insertion, photolysis, and interactions with nucleophilic or electrophilic reagents, leading to various transformations and synthesis of novel compounds (Addicott, Wong, Wentrup, 2002). Understanding these reactions is fundamental for exploring the chemical space around such molecules for potential applications.

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body is studied. This could involve binding to a specific receptor, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. If the compound is a drug, its side effects and contraindications are also studied .

properties

IUPAC Name

3-[5-(1-ethyl-2-oxopyridine-4-carbonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-4-23-8-7-15(11-19(23)27)20(28)24-9-10-25-17(13-24)12-16(22-25)5-6-18(26)21-14(2)3/h7-8,11-12,14H,4-6,9-10,13H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMVYLAUAWKPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC1=O)C(=O)N2CCN3C(=CC(=N3)CCC(=O)NC(C)C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}-N-isopropylpropanamide

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